4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
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Overview
Description
4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a complex organic compound featuring a thiophene ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbaldehyde with a pyrrolidine derivative under controlled conditions. The hydroxymethyl and hydroxy groups are introduced through subsequent functionalization reactions, often involving reagents such as formaldehyde and hydrogen peroxide under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the pyrrolidine moiety and hydroxymethyl group.
4-(Hydroxymethyl)pyrrolidine: Lacks the thiophene ring and aldehyde group.
3-Hydroxy-4-(hydroxymethyl)pyrrolidine: Similar structure but without the thiophene ring.
Uniqueness
4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the functionalized pyrrolidine moiety. This unique structure imparts specific chemical reactivity and potential biological activity that is not observed in the individual components .
Properties
Molecular Formula |
C10H13NO3S |
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Molecular Weight |
227.28 g/mol |
IUPAC Name |
4-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-4-7-2-11(3-10(7)14)8-1-9(5-13)15-6-8/h1,5-7,10,12,14H,2-4H2 |
InChI Key |
XGMYCQCRXRTTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C2=CSC(=C2)C=O)O)CO |
Origin of Product |
United States |
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